molecular formula C15H21BO2 B6591219 4,4,5,5-Tetramethyl-2-(3-methylstyryl)-1,3,2-dioxaborolane CAS No. 1315277-67-8

4,4,5,5-Tetramethyl-2-(3-methylstyryl)-1,3,2-dioxaborolane

Cat. No. B6591219
M. Wt: 244.14 g/mol
InChI Key: RYYOODZZGKJVFR-MDZDMXLPSA-N
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Description

The compound is a derivative of boronic acid, specifically a dioxaborolane . Boronic acids and their derivatives are known for their high stability, low toxicity, and high reactivity in various transformation processes . They are important intermediates in organic synthesis and have a wide range of applications in pharmacy and biology .


Synthesis Analysis

Boronic acid derivatives can be synthesized through nucleophilic and amidation reactions . For example, N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide, a similar compound, is synthesized through these reactions .


Molecular Structure Analysis

The structure of similar compounds has been characterized by FTIR, 1H and 13C NMR spectroscopy, and MS . The single crystal structure is detected by means of X-ray diffraction . Density functional theory (DFT) is applied to further calculate the molecular structure and compare it with X-ray values .


Chemical Reactions Analysis

Boronic acid compounds are usually used to protect diols; it is utilized in the asymmetric synthesis of amino acids, Diels–Alder and Suzuki coupling reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been studied using DFT, which is used to study the molecular electrostatic potential and frontier molecular orbitals .

Scientific Research Applications

Synthesis and Material Applications

4,4,5,5-Tetramethyl-2-(3-methylstyryl)-1,3,2-dioxaborolane is used in the synthesis of novel derivatives, including boron-containing stilbene derivatives. These derivatives have applications in creating new materials for technologies like Liquid Crystal Display (LCD) and have potential as therapeutics for neurodegenerative diseases (Das et al., 2015).

Biological Applications

This compound has been involved in the synthesis of a library of derivatives showing inhibitory effects on lipogenesis in mammalian hepatocytes. This suggests its potential application in developing lipid-lowering drugs (Das et al., 2011).

Synthesis of Organic Compounds

It plays a role in the synthesis of ortho-modified derivatives, which have shown inhibitory activity against serine proteases including thrombin, making it significant in medicinal chemistry (Spencer et al., 2002).

Development of Silicon-Based Drugs

4,4,5,5-Tetramethyl-2-(3-methylstyryl)-1,3,2-dioxaborolane is also used in synthesizing biologically active silicon-based drugs, demonstrating its versatility in drug development (Büttner et al., 2007).

Catalysis in Chemical Reactions

This compound is effective in catalytic processes, such as the rhodium- and ruthenium-catalyzed dehydrogenative borylation of vinylarenes. These reactions are pivotal in organic synthesis (Murata et al., 2002).

Synthesis of Alcohols and Other Compounds

It has been used in the generation of enol borates, which are important in the synthesis of alcohols and have applications in organic chemistry (Hoffmann et al., 1987).

Preparation as a Reagent

This chemical has been prepared as a general propargylation reagent, indicating its utility in diverse organic syntheses (Fandrick et al., 2012).

Detection Applications

A derivative of this compound, 4-substituted pyrene, has been used for hydrogen peroxide detection in living cells, showcasing its application in biological and chemical sensing (Nie et al., 2020).

Future Directions

Boronic acid compounds have been widely used in boron neutron capture therapy and feedback control drug transport polymers in cancer treatment . They also have potential applications in the construction of stimulus-responsive drug carriers .

properties

IUPAC Name

4,4,5,5-tetramethyl-2-[(E)-2-(3-methylphenyl)ethenyl]-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BO2/c1-12-7-6-8-13(11-12)9-10-16-17-14(2,3)15(4,5)18-16/h6-11H,1-5H3/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYYOODZZGKJVFR-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=CC2=CC=CC(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)/C=C/C2=CC=CC(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-4,4,5,5-tetramethyl-2-(3-methylstyryl)-1,3,2-dioxaborolane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
AM Maj, B Szarłan, P Pawluć, M Zaranek - Polyhedron, 2022 - Elsevier
Sodium triethylborohydride, a popular hydride transferring reagent, is commonly used as an activating agent for hydroboration catalysts based on the first-row transition metal complexes…
Number of citations: 4 www.sciencedirect.com
AM Maj, P Pawluć, M Zaranek - 2022 - chemrxiv.org
Sodium triethylborohydride - commonly used as a reducing agent for hydroboration catalysts based on the first-row transition metal complexes with tridentate ligands, has been found a …
Number of citations: 2 chemrxiv.org
Q Zhao, XF Wu, X Xiao, ZY Wang, J Zhao… - …, 2022 - ACS Publications
Group 4 metallocene complexes Cp 2 M[OC] (Cp = η 5 -C 5 H 5 ; M = Ti (1) or Zr (2); [OC] = κ 2 -O,C-OC 6 H 2 -2-CPh 2 -4,6- t Bu 2 ) supported with a redox-active bidentate O,C-ligand …
Number of citations: 3 pubs.acs.org
N Sarkar, S Bera, S Nembenna - The Journal of Organic …, 2020 - ACS Publications
The reaction of LH [L = {(ArNH)(ArN)–C=N–C=(NAr)(NHAr)}; Ar =2,6-Et 2 -C 6 H 3 ] with a commercially available alane amine adduct (H 3 Al·NMe 2 Et) in toluene resulted in the …
Number of citations: 72 pubs.acs.org
J Zhang, Z Wang, W Chen, Y Xiong, WC Cheong… - Chem, 2020 - cell.com
The concept of chemical bond polarity is well recognized; however, its tunability and corresponding effects on heterogeneous catalysis have never been discussed. Here, we report a …
Number of citations: 79 www.cell.com

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